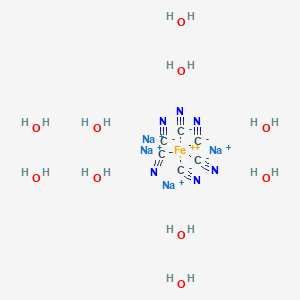
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in the field of chemistry and pharmacology. This compound is known for participating in various chemical reactions, forming complexes with different amines, and showing potential antifungal properties.
Synthesis Analysis
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs has been achieved through different methods. One approach involves the reaction of N-methylisatoic anhydride with malononitrile via a ring-opening/ring closure pathway, leading to a series of novel compounds with potential biological activity (Basafa et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The solid complexes formed through proton transfer reactions have been analyzed, providing insights into their molecular compositions (Alghanmi et al., 2012).
Chemical Reactions and Properties
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including proton transfer with different amines in acetonitrile. These reactions lead to the formation of complexes with distinct properties, and the formation constants of these complexes have been estimated, highlighting the compound's reactivity and interaction capabilities (Alghanmi et al., 2012).
Physical Properties Analysis
The synthesis and characterization of analogs have provided valuable information on the physical properties of these compounds. Their antifungal activities have been evaluated, indicating the influence of functional group variation on biological activity (Gholap et al., 2007).
Chemical Properties Analysis
The compound's ability to form complexes through proton transfer reactions suggests unique chemical properties that could be leveraged for various applications. The high formation constants for certain complexes underscore the compound's potential as a versatile chemical agent (Alghanmi et al., 2012).
Scientific Research Applications
Proton Transfer Reactions in Spectroscopy : Alghanmi, Mekheimer, and Habeeb (2012) studied proton transfer reactions between 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and various amines, proposing a spectro-photometric method for its determination based on these reactions (Alghanmi, Mekheimer, & Habeeb, 2012).
Chemical Synthesis and Structure : Ukrainets, Sidorenko, Gorokhova, and Slobodzyan (2007) explored the reaction of this compound with active methylene compounds, leading to the formation of various derivatives (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2007).
Synthesis and Structural Analysis : Ukrainets, Red’kin, Sidorenko, and Turov (2009) conducted a three-component condensation study, confirming the structure of the resulting compounds through X-ray analysis (Ukrainets, Red’kin, Sidorenko, & Turov, 2009).
Corrosion Inhibition for Iron : Erdoğan, Safi, Kaya, Işın, Guo, and Kaya (2017) investigated the corrosion inhibition properties of novel quinoline derivatives, including variants of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, on iron using computational methods (Erdoğan et al., 2017).
Green Corrosion Inhibitors : Singh, Srivastava, and Quraishi (2016) analyzed the corrosion mitigation effects of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, using various analytical techniques (Singh, Srivastava, & Quraishi, 2016).
Hydrolysis of Nitrile Moiety : Basafa, Davoodnia, Beyramabadi, and Pordel (2021) studied the hydrolysis of the nitrile moiety in a similar compound, using Density Functional Theory (DFT) calculations for analysis (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
Optoelectronic Properties : Irfan, Al‐Sehemi, Chaudhry, Muhammad, and Jin (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including variants of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Irfan et al., 2020).
Future Directions
properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUFISVDCIBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715930 | |
| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
CAS RN |
15000-43-8 | |
| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)









